molecular formula C19H19FN4O3 B2481268 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034224-60-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide

カタログ番号 B2481268
CAS番号: 2034224-60-5
分子量: 370.384
InChIキー: MALJLPWEZNOVDI-HDJSIYSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a compound that has attracted interest in various fields of chemistry and pharmacology due to its unique structure and potential applications. Its synthesis, molecular structure, chemical reactions, physical and chemical properties are key areas of study to understand its capabilities and applications.

Synthesis Analysis

The synthesis of compounds similar to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide often involves multiple steps, starting from basic chemical precursors to the final complex molecule. The process may include reactions such as N-chloroacetylation and N-alkylation, as seen in the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives (Yang Jing, 2010). These steps are critical in forming the acetamide framework and attaching various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of compounds like N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide can be characterized using techniques such as IR, 1H NMR, and MS. These methods provide information on the functional groups present, the arrangement of atoms within the molecule, and its molecular weight. For instance, the structure of novel acetamides was confirmed using these techniques, highlighting the importance of structural analysis in understanding the compound's properties and potential reactivity (Yang Man-li, 2008).

科学的研究の応用

Synthesis and Pharmacological Evaluation

  • A study discusses the synthesis and pharmacological evaluation of derivatives similar to the compound , focusing on their anti-inflammatory, analgesic, and antipyretic activities. These derivatives, including ones with a cyclohexyl nucleus, demonstrated significant activities comparable to standard drugs like diclofenac sodium and indomethacin (Rani, Pal, Hegde, & Hashim, 2014).

Radiosynthesis for PET Imaging

  • A related compound, DPA-714, designed for PET imaging, is part of a series that includes the given compound. The study elaborates on the radiosynthesis process of [18F]DPA-714, demonstrating its potential in imaging the translocator protein (18 kDa) with PET, which can be crucial for studying various neurological and psychiatric disorders (Dollé, Hinnen, Damont, et al., 2008).

Bioactivity Against Bacteria and Algae

  • Novel types of acetamides structurally related to the compound were synthesized and tested for their inhibitory effects on bacteria and algae, including marine chlorella. The study highlights their potential use in addressing bacterial and algal growth, with one compound achieving an 81% yield with good bioactivity (Yu, Li, Zhang, & Xu, 2020).

Synthesis of Novel Anti-Inflammatory Derivatives

  • Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound with a similar structural framework, showed significant anti-inflammatory activity, highlighting the potential pharmaceutical applications of such compounds (Sunder & Maleraju, 2013).

Preparation of Key Intermediates for Kinase Inhibitors

  • Another study focused on the preparation of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, an intermediate for the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. This indicates the compound's relevance in developing treatments for cancer and other diseases where EGFR plays a role (Jiang, Zhang, Mao, et al., 2011).

Synthesis and Characterization of Similar Compounds

  • A study on the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which shares a similar structural profile with the compound , has been conducted. This research contributes to the understanding of such compounds' chemical properties and potential applications (Man-li, 2008).

特性

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-17(15)26-12-18(25)24-13-5-7-14(8-6-13)27-19-16(11-21)22-9-10-23-19/h1-4,9-10,13-14H,5-8,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALJLPWEZNOVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。